

naftifine hydrochloride stability indicating assay validation

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Compound Focus: Naftifine Hydrochloride

CAS No.: 65473-14-5

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Validated RP-HPLC Method for Naftifine Hydrochloride

Parameter	Specification / Result
Analytical Technique	Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [1]
Objective	Quantitative estimation in topical cream formulations [1]
Chromatographic Column	Inertsil ODS column [1]
Mobile Phase	Isocratic, Acetonitrile (35%), Methanol (40%), Water (25%), Triethylamine 0.8% (pH adjusted to 5.5 with acetic acid) [1]
Flow Rate	1.4 mL/min [1]
Detection Wavelength	265 nm [1]
Retention Time	~4.0 minutes [1]
Total Run Time	6.0 minutes [1]
Linearity Range	20–120 µg/mL [1]

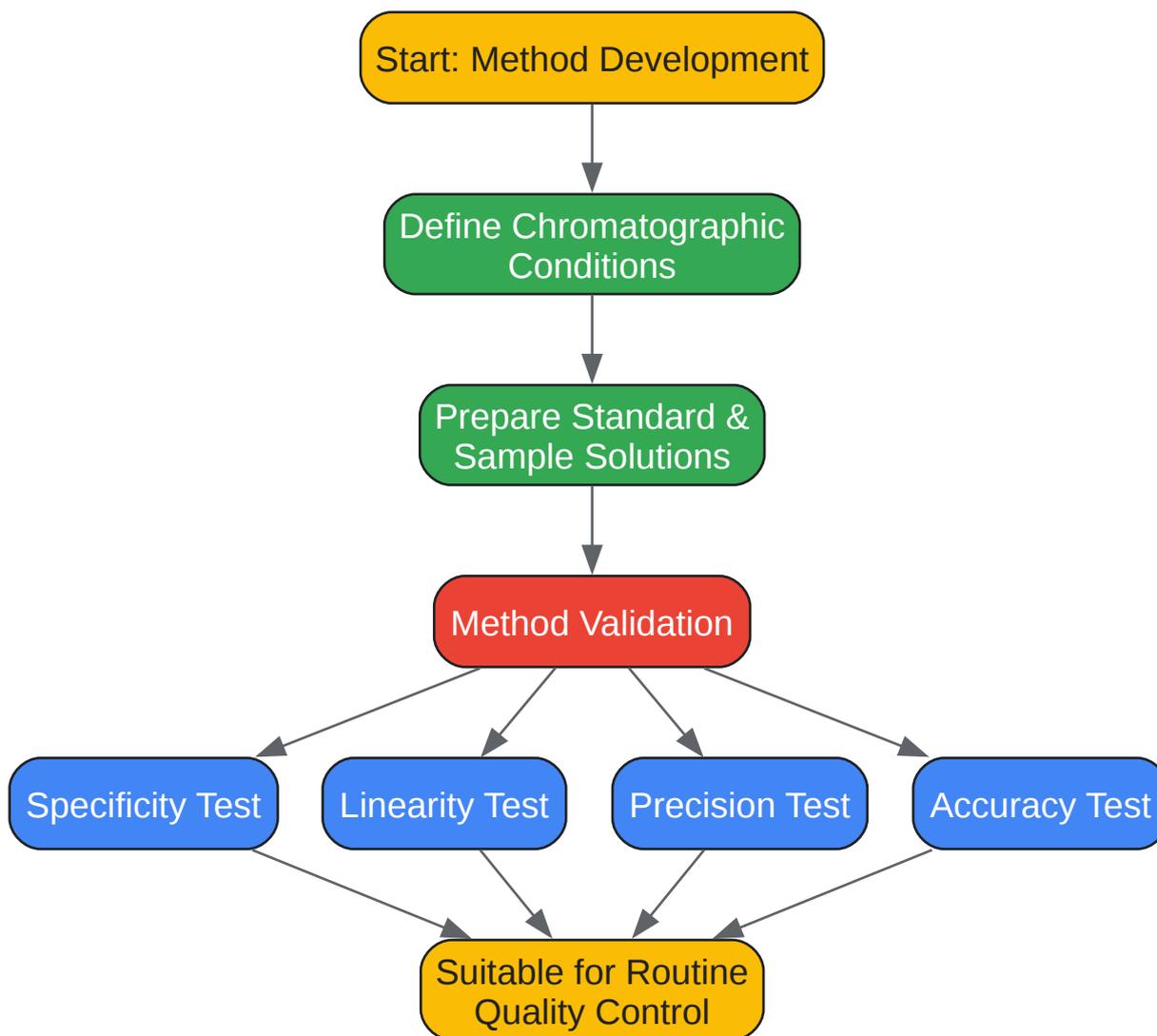
Parameter	Specification / Result
Correlation Coefficient (R ²)	>0.999 [1]
Precision (RSD)	<2% [1]
Mean Recovery	100.4% [1]

Detailed Experimental Protocol

Here is the step-by-step methodology for the development of the RP-HPLC method as described in the research [1]:

- **Instrumentation and Conditions:** The analysis was performed using an HPLC system with a UV detector. Separation was achieved on an **Inertsil ODS column** using an **isocratic mobile phase** composed of acetonitrile, methanol, water, and triethylamine (adjusted to pH 5.5 with acetic acid) at a flow rate of **1.4 mL/min**. Detection was carried out at **265 nm**.
- **Standard and Sample Preparation:** A standard stock solution of **Naftifine Hydrochloride** was prepared and diluted with a suitable solvent to obtain concentrations within the linearity range (20–120 µg/mL). The topical cream formulation was processed to extract the drug component for analysis.
- **Method Validation:**
 - **Linearity:** The method demonstrated excellent linearity over the specified range with a correlation coefficient (R²) greater than 0.999.
 - **Precision:** The precision of the method, expressed as Relative Standard Deviation (RSD), was confirmed to be less than 2% for both repeatability and intermediate precision.
 - **Accuracy:** Recovery studies were conducted by spiking a pre-analyzed sample with known amounts of the drug. The mean recovery of 100.4% established the accuracy of the method.
 - **Specificity:** The method was confirmed to be specific for **Naftifine Hydrochloride**, as evidenced by the well-resolved peak and no interference from excipients or potential degradation products. This confirms its status as a **stability-indicating assay** [1].

The workflow for this method's development and validation is outlined in the following diagram:



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Diagram Title: HPLC Method Development and Validation Workflow

Insights for Researchers

- **Method Advantages:** The authors conclude that this RP-HPLC method is **simple, precise, accurate, and time-efficient**, making it highly suitable for the routine quality control and stability testing of **Naftifine Hydrochloride** in pharmaceutical dosage forms due to its short analysis time and robust validation performance [1].
- **Comparative Context:** While a direct comparison with other methods was not located, the search results do mention that analytical techniques for pharmaceuticals are a subject of ongoing research,

with trends including the development of eco-friendly methods and the use of advanced detection techniques like LC-MS/MS [1]. This suggests that the core RP-HPLC technique remains fundamental, but can be adapted and enhanced.

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References

1. RP-HPLC method for quantitative estimation of naftifine ... [aptronline.com]

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